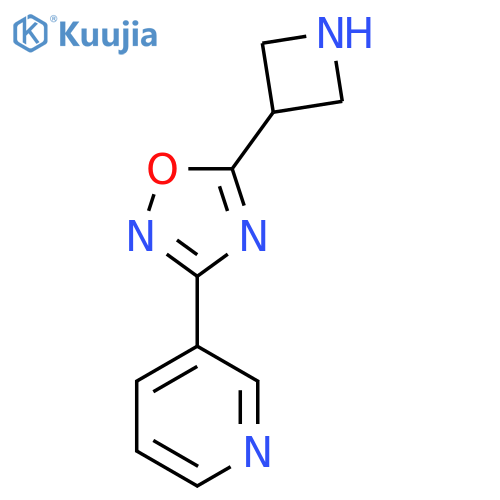

Cas no 1225227-24-6 (3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine)

3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

- BBL035331

- STL419962

- 5-(Azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

- 5-(azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole dihydrochloride

- Pyridine, 3-[5-(3-azetidinyl)-1,2,4-oxadiazol-3-yl]-

- 3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine

-

- MDL: MFCD18459047

- インチ: 1S/C10H10N4O/c1-2-7(4-11-3-1)9-13-10(15-14-9)8-5-12-6-8/h1-4,8,12H,5-6H2

- InChIKey: IONUYLBXYUMKSG-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CNC2)=NC(C2C=NC=CC=2)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 222

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 63.8

3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241764-0.1g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 0.1g |

$741.0 | 2024-06-19 | |

| Enamine | EN300-241764-0.25g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 0.25g |

$774.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021053-1g |

3-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 1g |

¥2828.0 | 2023-04-04 | |

| Enamine | EN300-241764-5.0g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Enamine | EN300-241764-10.0g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 10.0g |

$3622.0 | 2024-06-19 | |

| Enamine | EN300-241764-10g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 10g |

$3622.0 | 2023-09-15 | ||

| Enamine | EN300-241764-1.0g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 1.0g |

$842.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021053-5g |

3-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 5g |

¥8218.0 | 2023-04-04 | |

| Enamine | EN300-241764-0.05g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 0.05g |

$707.0 | 2024-06-19 | |

| Enamine | EN300-241764-0.5g |

3-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |

1225227-24-6 | 95% | 0.5g |

$809.0 | 2024-06-19 |

3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridineに関する追加情報

Introduction to 3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine (CAS No: 1225227-24-6)

3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No) 1225227-24-6, belongs to a class of molecules that incorporate multiple nitrogen-containing rings, which are known to exhibit diverse pharmacological properties. The presence of both azetidine and pyridine moieties in its structure suggests a high degree of versatility, making it a promising candidate for further investigation in drug discovery and development.

The compound’s structure consists of a pyridine ring connected to an 1,2,4-oxadiazole ring, which is further linked to an azetidine ring. This arrangement creates a scaffold that is rich in nitrogen atoms, which are critical for forming hydrogen bonds and interacting with biological targets. The 1,2,4-oxadiazole moiety is particularly noteworthy as it is a well-known pharmacophore found in numerous bioactive molecules. This heterocycle has been extensively studied for its ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neurotransmission.

Recent advancements in medicinal chemistry have highlighted the importance of 3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine as a potential lead compound for the development of novel therapeutic agents. The combination of the azetidine and pyridine rings provides a favorable balance of lipophilicity and polarizability, which is often essential for effective drug delivery and target binding. Moreover, the 1,2,4-oxadiazole ring contributes to the compound’s ability to engage with biological receptors in a manner that can elicit desired pharmacological effects.

In the context of current research, this compound has been explored for its potential role in addressing neurological disorders. Studies have indicated that molecules containing the 1,2,4-oxadiazole scaffold may interact with receptors involved in neurotransmitter signaling. For instance, derivatives of this class have shown promise in preclinical models as modulators of glutamate receptor activity. Glutamate is a key neurotransmitter that plays a critical role in synaptic transmission and plasticity. Dysregulation of glutamate signaling has been implicated in various neurological conditions such as epilepsy, Alzheimer’s disease, and Parkinson’s disease. Therefore, compounds like 3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine could serve as valuable tools for developing treatments targeting these pathologies.

Furthermore, the azetidine moiety in the compound’s structure adds another layer of complexity and functionality. Azetidine derivatives are known for their ability to interact with enzymes and receptors in ways that can lead to therapeutic benefits. For example, certain azetidine-based compounds have demonstrated antimicrobial properties by inhibiting bacterial enzymes essential for cell wall synthesis. This suggests that 3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine could potentially be developed into agents with antimicrobial or anti-inflammatory applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 1,2,4-oxadiazole ring typically involves cyclocondensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps are then employed to introduce the azetidine moiety and any additional substituents needed to achieve the desired pharmacological profile. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

Evaluation of the pharmacokinetic properties of 3-5-(azetidin-3-yll)-1,2,4 oxadiazol - 3 - ylpyridine is crucial for determining its feasibility as a drug candidate. Studies have focused on assessing its solubility profile , metabolic stability , and potential interactions with cytochrome P450 enzymes . These parameters are essential for predicting how the compound will behave within an organism and whether it can achieve therapeutic concentrations at safe doses . Additionally , toxicological assessments are conducted to evaluate any potential adverse effects associated with its use .

The growing interest in heterocyclic compounds like 3 - 5 - ( azetidin - 3 - yl ) - 1 , 2 , 4 - oxadiazol - 3 - ylpyridine underscores their significance as building blocks for innovative drug discovery . Researchers continue to explore new synthetic routes and functionalization strategies to expand their chemical diversity while maintaining bioactivity . Collaborative efforts between academic institutions , pharmaceutical companies , and biotechnology firms are accelerating progress by combining expertise across different disciplines .

The integration of computational methods such as molecular modeling has significantly enhanced our understanding of how these compounds interact with biological targets . By simulating binding interactions at atomic resolution , scientists can predict which modifications might improve affinity or selectivity . This approach allows for more targeted experimentation , reducing trial-and-error processes associated with traditional drug development pipelines .

Future directions in research may involve exploring analogs of 3 - 5 - ( azetidin - 3 - yl ) - 1 , 2 , 4 - oxadiazol - 3 - ylpyridine with modified substituents or alternative heterocyclic moieties . Such modifications could reveal new mechanisms of action or enhance therapeutic efficacy without compromising safety profiles . Additionally , investigating combination therapies involving this compound alongside other drugs could provide synergistic benefits particularly relevant when addressing complex diseases like cancer or autoimmune disorders.

1225227-24-6 (3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine) 関連製品

- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)

- 1955522-68-5(1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride)

- 35773-43-4(Disperse Yellow 232)

- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)

- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)

- 916210-34-9(tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate)